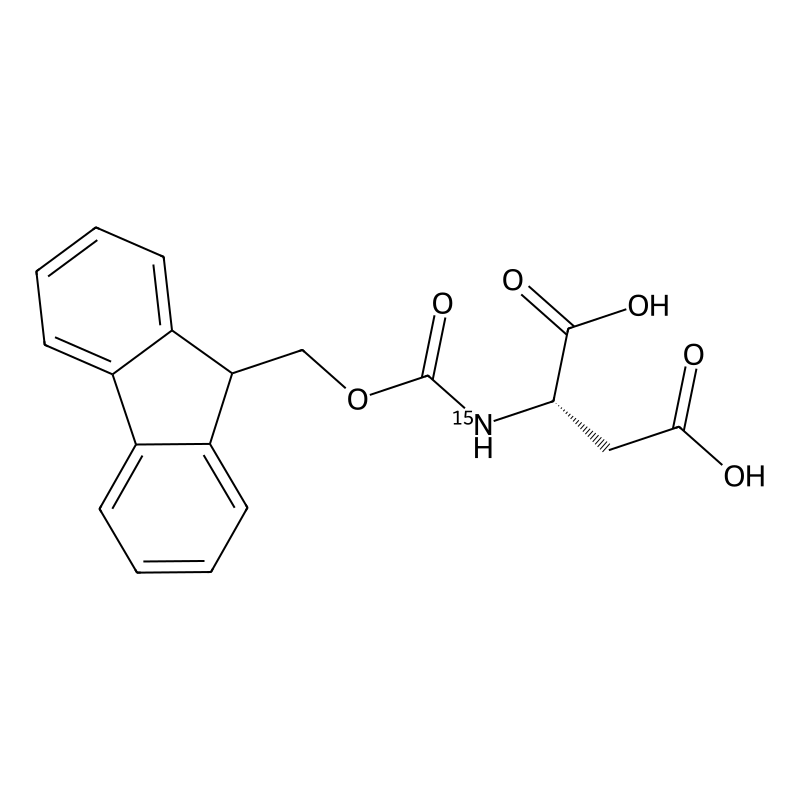Fmoc-asp-OH--15N

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Fmoc-aspartic acid with a nitrogen isotope, specifically Fmoc-asp-OH--15N, is a derivative of the amino acid aspartic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound features a stable nitrogen isotope, , which is useful in various biochemical and analytical applications. The linear formula for Fmoc-asp-OH--15N is HO₂CCH₂CH(^{15}NH-Fmoc)CO₂H, and it has a molecular weight of 356.33 g/mol .
The presence of the Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of peptides while minimizing side reactions. The incorporation of enables researchers to trace metabolic pathways and study protein dynamics using techniques such as nuclear magnetic resonance spectroscopy .
Peptide Synthesis with Isotopic Labeling:
- Fmoc-Asp-OH-15N contains a nitrogen-15 (15N) isotope, a stable isotope of nitrogen. This isotope substitution allows researchers to track and monitor the incorporation of the Asparagine (Asp) amino acid residue within a peptide chain.
- Techniques like nuclear magnetic resonance (NMR) spectroscopy can then be used to study the structure, dynamics, and interactions of the labeled peptide.
Protein-Protein Interaction Studies:
- By incorporating Fmoc-Asp-OH-15N into specific positions of a protein, scientists can investigate protein-protein interactions using techniques like isotope-filtered NMR spectroscopy.
- This approach allows researchers to differentiate signals arising from the labeled protein from those originating from the interacting partner, providing valuable insights into the binding interface and dynamics of the protein complex.
Protein Folding and Unfolding Studies:
- Fmoc-Asp-OH-15N can be used to study protein folding and unfolding processes. By monitoring the changes in the 15N NMR signal of the labeled Asp residue as the protein folds or unfolds, researchers can gain information about the stability and dynamics of different regions of the protein.
Investigation of Enzyme Mechanisms:
- In some cases, Fmoc-Asp-OH-15N can be used to study the mechanisms of enzymes that interact with Asparagine residues. By incorporating the labeled Asp residue into a substrate molecule, researchers can use techniques like kinetic isotope effect (KIE) measurements to gain insights into the stepwise chemical reactions catalyzed by the enzyme.
- Fmoc Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent coupling reactions to form peptides.
- Peptide Bond Formation: This compound can react with other amino acids or peptide derivatives to form peptide bonds through standard coupling reagents like carbodiimides.
- Side Reactions: Under certain conditions, Fmoc-asp-OH--15N may undergo side reactions such as aspartimide formation, especially in strong basic environments. To mitigate this, protective strategies or scavengers may be employed .
Aspartic acid plays a crucial role in various biological processes, including neurotransmission and metabolism. The label in Fmoc-asp-OH--15N allows for detailed studies of nitrogen metabolism and protein turnover in living organisms. Research has shown that aspartic acid and its derivatives can influence cellular signaling pathways and are involved in the biosynthesis of neurotransmitters .
The synthesis of Fmoc-asp-OH--15N typically involves several steps:
- Protection of Aspartic Acid: Aspartic acid is first protected with the Fmoc group using Fmoc chloride in the presence of a base.
- Incorporation of Nitrogen Isotope: The isotope is introduced during the synthesis process, often at the amine position, ensuring that the resulting compound retains the isotopic label.
- Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high purity for subsequent applications .
Fmoc-asp-OH--15N is widely used in:
- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
- Isotope Labeling Studies: The label facilitates studies involving nitrogen metabolism and protein dynamics through NMR spectroscopy.
- Biochemical Research: It is utilized in research to investigate metabolic pathways and protein interactions .
Studies involving Fmoc-asp-OH--15N often focus on its interactions with other biomolecules, particularly proteins. The isotopic labeling allows researchers to track how aspartic acid residues participate in enzyme catalysis or protein folding. Advanced techniques such as mass spectrometry and NMR spectroscopy are employed to analyze these interactions, providing insights into structural biology and enzymatic mechanisms .
Several compounds share structural similarities with Fmoc-asp-OH--15N, including:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| Fmoc-aspartic acid | Standard building block for peptides | Lacks nitrogen isotope; used widely in SPPS |
| Fmoc-glutamic acid | Similar structure; one additional carbon | Used for synthesizing peptides with glutamic acid |
| Fmoc-alanine | Simple amino acid derivative | Less complex; primarily used for basic peptides |
| Fmoc-cysteine | Contains a thiol group | Unique for forming disulfide bonds |
The uniqueness of Fmoc-asp-OH--15N lies in its isotopic labeling, which allows for specific applications in metabolic studies that other derivatives do not offer .








